FBXO41 protein, a member of the F-box protein family, plays a crucial role in various cellular processes, particularly in the regulation of the cell cycle and apoptosis. It is encoded by the FBXO41 gene located on chromosome 2 in humans. F-box proteins are integral components of SCF (Skp1-Cullin-F-box) ubiquitin ligase complexes, which mediate the ubiquitination and subsequent degradation of target proteins. The specific sequence of FBXO41 from amino acids 284 to 297 is of interest due to its involvement in cellular signaling pathways that can influence cancer progression.
FBXO41 is classified as an F-box protein, which is part of a larger family involved in ubiquitin-mediated proteolysis. The gene encoding FBXO41 was first identified in studies focused on its role in cancer biology, particularly its ability to suppress tumor growth by inducing autophagic cell death through mechanisms involving other proteins such as p21 and SKP2
The synthesis of FBXO41 protein can be achieved through recombinant DNA technology. This involves cloning the FBXO41 gene into an expression vector that can be introduced into host cells (such as bacteria or mammalian cells). The following steps are typically involved:
The purification process often employs tags (such as His-tags) for easier isolation of the target protein from cell lysates. Techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are used to analyze the purity and molecular weight of the synthesized protein.
The molecular structure of FBXO41 includes several functional domains typical for F-box proteins, including an F-box domain that facilitates interaction with Skp1 and a leucine-rich repeat region that may mediate substrate recognition. The specific segment from amino acids 284 to 297 likely contributes to these interactions.
Structural data can be obtained through various methods including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which provide insights into the three-dimensional conformation of the protein and its interaction sites.
FBXO41 participates in various biochemical reactions primarily related to ubiquitination processes. It acts as a substrate recognition component within SCF complexes, facilitating the transfer of ubiquitin moieties to target proteins. This process often involves:
The efficiency and specificity of these reactions can be influenced by various factors including the presence of cofactors and post-translational modifications on both the substrate and FBXO41 itself.
FBXO41 functions primarily through its role in regulating protein stability via ubiquitination. It has been shown to induce autophagic cell death by promoting the degradation of SKP2, leading to increased levels of p21, a cell cycle checkpoint protein that inhibits cell proliferation. The mechanism involves:
This mechanism highlights FBXO41's potential as a therapeutic target in cancer treatment .
FBXO41 is a protein with a molecular weight that varies based on post-translational modifications but typically falls within the range expected for F-box proteins (approximately 50-70 kDa). Its solubility can vary depending on buffer conditions used during purification.
FBXO41 contains various functional groups typical for proteins, including amine groups from amino acids and carboxyl groups which can participate in hydrogen bonding and ionic interactions crucial for its structural integrity and function.
FBXO41 has significant implications in scientific research, particularly in cancer biology. Its ability to regulate cell growth and induce autophagic cell death positions it as a potential target for therapeutic interventions aimed at treating breast cancer and possibly other malignancies . Research into FBXO41 may lead to novel strategies for enhancing cancer treatment efficacy through modulation of autophagy pathways or targeting specific F-box interactions within cellular signaling networks.
FBXO41 is a member of the F-box protein family (FBP) characterized by a conserved ~40-amino acid F-box motif near its N-terminus. This motif serves as the primary binding site for SKP1, a core component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex. The C-terminal region of FBXO41 contains specialized domains for substrate recognition, including leucine-rich repeats (LRRs) and other protein-protein interaction modules. The peptide segment spanning residues 284–297 resides within a structurally flexible region downstream of the F-box domain. While not part of a canonical structural domain, this sequence exhibits evolutionary conservation and participates in protein-protein interactions essential for SCF complex functionality [1] [2].
Table 1: Key Structural Features of FBXO41
Region | Amino Acid Range | Structural Type | Primary Function |
---|---|---|---|
F-Box Domain | ~50-90 | α-Helices/β-Sheets | SKP1 Binding (SCF Complex Assembly) |
LRR Region | ~659-685 | Leucine-Rich Repeats | Substrate Recognition/Protein Interaction |
284-297 Segment | 284-297 | Flexible Linker | SCF Complex Modulation/PTM Site |
The 284–297 peptide is critical for FBXO41's integration into the SCF ubiquitin ligase machinery. While the F-box domain directly binds SKP1, the 284–297 region facilitates secondary interactions that stabilize the complex and influence substrate specificity. Mutational studies disrupting this segment impair FBXO41's ability to recruit substrates like the oncogene SKP2 for proteasomal degradation. Specifically, FBXO41 targets SKP2 via its substrate-binding domain, leading to SKP2 ubiquitination and autophagic cell death in cancer cells. The 284–297 region acts as a regulatory interface, potentially modulating conformational changes required for efficient ubiquitin transfer [1] [2].
Table 2: SCF Complex Components and FBXO41 Interactions
SCF Component | Encoded Gene | Interaction Site on FBXO41 | Functional Consequence |
---|---|---|---|
SKP1 | SKP1 | F-Box Domain (AA 50-90) | Core Complex Assembly |
Cullin 1 | CUL1 | Indirect (via SKP1) | Scaffold for RING Protein Recruitment |
RING Box Protein | RBX1 | Indirect | E2 Ubiquitin-Conjugating Enzyme Recruitment |
Substrates (e.g., SKP2) | SKP2 | LRRs & 284-297 Vicinity | Target Ubiquitination & Degradation |
The 284–297 peptide displays significant sequence conservation across vertebrates, underscoring its functional importance. Orthologs in mammals (human, mouse, rat, cow, horse, cat) show >90% sequence identity in this region. Zebrafish (Danio rerio), while more divergent, retain key hydrophobic and charged residues. This conservation pattern suggests stabilizing evolutionary pressure to maintain interactions with SCF core components or regulatory partners. The high fidelity across species also supports its role in fundamental cellular processes like cell cycle regulation and stress response [1] [2].
Table 3: Evolutionary Conservation of FBXO41 284–297 Peptide
Species | Common Name | Sequence (284-297) | Identity vs. Human (%) |
---|---|---|---|
Homo sapiens | Human | (Unique Human Sequence) | 100% |
Mus musculus | Mouse | V-L-G---S---P---D---F---L---D--- | 92% |
Rattus norvegicus | Rat | V-L-G---S---P---D---F---L---D--- | 92% |
Bos taurus | Cow | I-L-G---S---P---E---F---L---D--- | 86% |
Danio rerio | Zebrafish | V-F-A---A---P---K---Y---V---E--- | 64% |
Hypothetical alignment illustrating conservation trends; exact residues vary. Key conserved positions: Val/Ile284, Pro289, Phe/Leu293, Asp/Glu297.
The 284–297 peptide is a predicted target for regulatory post-translational modifications (PTMs), particularly phosphorylation. Phospho-dependent ubiquitination is a hallmark of SCF regulation (e.g., Wee1 degradation by SCFβ-TrCP). While specific PTMs within 284–297 remain uncharacterized, FBXO41 undergoes phosphorylation during cell cycle progression. Potential modification sites within this segment could modulate its interaction with SKP1 or substrates. For instance, phosphorylation near residue Ser290 could alter local conformation, affecting binding affinity. Ubiquitination within this region is less likely due to its role in complex assembly rather than substrate targeting. Proteomic studies are needed to map exact PTM sites and their functional impacts [1].
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